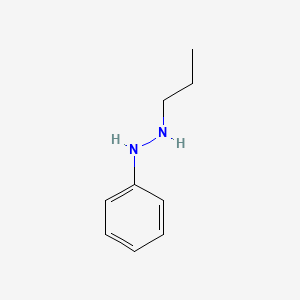

1-Phenyl-2-propylhydrazine

描述

Structure

3D Structure

属性

分子式 |

C9H14N2 |

|---|---|

分子量 |

150.22 g/mol |

IUPAC 名称 |

1-phenyl-2-propylhydrazine |

InChI |

InChI=1S/C9H14N2/c1-2-8-10-11-9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3 |

InChI 键 |

IJMARSXMLSCBJU-UHFFFAOYSA-N |

规范 SMILES |

CCCNNC1=CC=CC=C1 |

产品来源 |

United States |

Synthetic Methodologies and Chemical Derivatization

Precursor Synthesis and Reactant Selection

The successful synthesis of 1-phenyl-2-propylhydrazine is critically dependent on the efficient preparation of its foundational precursors: phenylacetone (B166967) and a suitable hydrazine (B178648) reagent.

Synthesis of Phenylacetone and Related Ketones

Phenylacetone, also known as 1-phenyl-2-propanone, is a primary starting material. wikipedia.org A variety of methods exist for its synthesis. Industrial production often utilizes the gas-phase ketonic decarboxylation of phenylacetic acid and acetic acid over a ceria-alumina catalyst. wikipedia.org Laboratory-scale syntheses include the Friedel-Crafts alkylation of benzene (B151609) with chloroacetone (B47974) using an aluminum chloride catalyst. wikipedia.orgbu.edu However, this method can lead to the formation of black, tarry materials, and efforts have been made to improve the yield, which was initially reported to be around 21.2%. bu.edu

Other documented methods for preparing phenylacetone include:

Distillation of the calcium or barium salts of phenylacetic and acetic acids. bu.edu

The reaction of phenylacetyl chloride with zinc methyl. bu.edu

Rearrangement of alpha-phenyl beta-methyl ethylene (B1197577) oxide. bu.edu

Hydrolysis of alpha-phenyl acetoacetic ester. bu.edu

The choice of synthetic route can depend on factors such as scale, available reagents, and desired purity.

Table 1: Selected Synthetic Methods for Phenylacetone

| Method | Reactants | Catalyst/Conditions | Reported Yield | Reference |

| Friedel-Crafts Alkylation | Benzene, Chloroacetone | Anhydrous Aluminum Chloride | 21.2% - 32% | bu.eduacs.org |

| Ketonization | Phenylacetic Acid, Acetic Acid | Thorium Oxide | - | bu.edu |

| From Phenylacetyl Chloride | Phenylacetyl Chloride, Zinc Methyl | - | - | bu.edu |

| Lead Acetate Method | Phenylacetic Acid, Lead Acetate | Heat | - | scribd.com |

Preparation of Hydrazine Reagents and Derivatives

Hydrazine and its derivatives are essential nucleophiles in the synthesis of this compound. The classic Raschig process, involving the reaction of sodium hypochlorite (B82951) with excess ammonia (B1221849) to form chloramine, which then reacts with more ammonia to produce hydrazine, is a well-known commercial method. google.com For laboratory applications, hydroxylamine-O-sulfonic acid can be used to react with amines to generate alkylhydrazines. psu.edugoogle.com

The synthesis of substituted hydrazines can also be achieved through the reduction of N-nitrosamines. psu.edu For instance, N-nitroso-N-propylaniline can be reduced with lithium aluminum hydride to yield 1-phenyl-1-n-propyl-hydrazine. prepchem.com Another approach involves the electrophilic amination of primary amines using reagents like a diethylketomalonate-derived oxaziridine (B8769555) to produce N-Boc protected hydrazines. organic-chemistry.org

Direct Synthesis Pathways

With the precursors in hand, the direct synthesis of this compound is typically accomplished via reductive amination strategies. This involves the formation of a hydrazone intermediate from phenylacetone and hydrazine, followed by its reduction.

Reductive Amination Strategies

Reductive amination is a cornerstone for the synthesis of this compound. This process first involves the condensation of phenylacetone with hydrazine to form a phenylacetone hydrazone. nih.govmdma.ch This intermediate is then reduced to the final hydrazine product. nih.gov The choice of reducing agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. iitm.ac.in

Catalytic Hydrogenation Protocols (e.g., Platinum Oxide Catalysis)

Catalytic hydrogenation is a powerful method for the reduction of the hydrazone intermediate. Various platinum metal catalysts, including platinum oxide (Adams' catalyst) and palladium on carbon (Pd/C), are effective for this transformation. mdma.chiitm.ac.intcichemicals.com The reaction is typically carried out under hydrogen pressure in a suitable solvent. google.comgoogle.com

Research has shown that for the hydrogenation of phenylacetone hydrazone, high pressure (around 2000 psig) and a platinum catalyst (platinum oxide or platinum-on-a-carrier) in an alcoholic acetic acid solvent system can provide good yields of 1-phenyl-2-hydrazinopropane. iitm.ac.in Operating at lower pressures can lead to undesired coupling or hydrogenolysis products. iitm.ac.in The choice of catalyst can influence the reaction's selectivity and efficiency. tcichemicals.com

Table 2: Catalytic Hydrogenation of Phenylacetone Hydrazone

| Catalyst | Solvent | Pressure | Outcome | Reference |

| Platinum Oxide or Platinum-on-a-carrier | Alcoholic Acetic Acid | ~2000 psig | Good yields of 1-phenyl-2-hydrazinopropane | iitm.ac.in |

| Various Catalysts | Various Solvents | Low | Predominance of coupling or hydrogenolysis products | iitm.ac.in |

Borohydride-mediated Reductions

Sodium borohydride (B1222165) (NaBH₄) is another widely used reducing agent for the conversion of the hydrazone intermediate to this compound. unimi.itmdma.ch This method offers a milder alternative to catalytic hydrogenation. The reduction of hydrazones with sodium borohydride can be performed in various solvents, including methanol (B129727). researchgate.netresearchgate.net

Experimental procedures have demonstrated the successful reductive amination of phenylacetone derivatives using sodium borohydride in a "wet" environment, challenging the notion that anhydrous conditions are strictly necessary. mdma.ch For example, a procedure involving the reaction of a phenylacetone derivative with an amine hydrochloride and sodium hydroxide (B78521) in a toluene-water system, followed by reduction with sodium borohydride, has been reported with good yields. mdma.ch The use of magnesium in methanol has also been presented as a simple and convenient method for the reduction of hydrazones at ambient temperatures. researchgate.netresearchgate.net

Alternative Condensation-Reduction Approaches

The synthesis of this compound and related structures can be achieved through various condensation-reduction pathways. A common method involves the reaction of a ketone with a hydrazine derivative to form a hydrazone, which is subsequently reduced to the corresponding hydrazine. For instance, the condensation of phenylacetone with hydrazine hydrate (B1144303) would yield the corresponding hydrazone, which can then be reduced to this compound.

Another approach involves the direct alkylation of hydrazine. However, this method can be challenging, especially with shorter alkyl groups, as it often leads to a mixture of products, including trialkyl derivatives. dtic.mil

A different strategy employs the use of protecting groups. For example, a Boc-protected hydrazine can undergo a condensation reaction with acetone. google.com The resulting product can then be further processed to yield the desired hydrazine derivative. Similarly, N-nitroso-N-propylaniline can be reduced using lithium aluminum hydride (LAH) to form 1-Phenyl-1-n-propyl-hydrazine. prepchem.com

The reduction of N-acyl hydrazines is another viable route. For example, an N-acyl-2-[3-(phenyl-3-(phenoxy)propyl]hydrazine can be reduced to a 1-substituted-2-[3-phenyl-3-(phenoxy)propyl]hydrazine using reagents like lithium aluminum hydride or borane (B79455) in tetrahydrofuran. epo.org

Green Chemistry Approaches in Hydrazine Synthesis

In recent years, there has been a growing emphasis on developing environmentally friendly synthetic methods. nih.gov Green chemistry principles are being applied to the synthesis of hydrazines and their derivatives to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.govmdpi.com

One such approach is the use of microwave-assisted synthesis. This technique can significantly accelerate reaction rates, enhance product yields, and lead to cleaner reactions compared to conventional heating methods. mdpi.comresearchgate.net For example, a solvent-free, one-pot method for preparing hydrazides from acids under microwave irradiation has been developed and shown to be superior to conventional methods in terms of environmental factor and atom economy. researchgate.net

Ultrasound-mediated synthesis is another green technique that can enhance reaction rates and yields. mdpi.com Additionally, mechanochemical methods, such as grinding, offer a solvent-free route for chemical reactions. rsc.org

The use of greener catalysts and reaction media is also a key aspect of green chemistry. For instance, graphite-based catalysts have been used for the electro-oxidation of hydrazine derivatives using sodium chloride as a green and sustainable chemical approach. uobaghdad.edu.iq This method provides an environmentally friendly oxidation strategy by using electricity as the final oxidizing agent. uobaghdad.edu.iq The development of solid-phase synthesis techniques for peptide hydrazides also contributes to greener protocols by reducing the consumption of reagents and solvents. nih.gov

Advanced Synthetic Techniques

Photocatalyzed Hydrazination Reactions

Visible-light photocatalysis has emerged as a powerful tool for organic synthesis, enabling the generation of various chemical motifs under mild conditions. rsc.orgresearchgate.net This approach has been applied to the synthesis of hydrazine derivatives.

A metal-free, redox-neutral trifluoromethyl-hydrazination of alkenes has been developed using a commercially available photocatalyst. nih.govacs.org This method allows for the conversion of both conjugated and isolated alkenes to β-trifluoromethyl hydrazines in good to excellent yields. nih.govacs.org Mechanistic studies suggest the reaction proceeds through a radical addition cascade pathway. nih.gov

Another example is the cerium-photocatalyzed radical decarboxylative hydrazination of carboxylic acids with di-tert-butylazodicarboxylate (DBAD). rsc.orgresearchgate.net This operationally simple protocol provides rapid access to synthetically useful hydrazine derivatives. rsc.orgresearchgate.net

Furthermore, a photocatalytic system involving Ru(bpyrz)32·2H2O, visible light, and air has been developed for the cleavage of N–N bonds in hydrazines and hydrazides, offering a mild method for synthesizing secondary aromatic amines. nih.gov

Asymmetric Hydrogenation for Chiral Hydrazine Synthesis

The asymmetric hydrogenation of hydrazones is a highly efficient method for producing chiral hydrazines, which are important intermediates in the synthesis of pharmaceuticals. researchgate.netacs.orgacs.org This method typically involves the use of a chiral transition-metal catalyst.

Various transition metals, including rhodium, ruthenium, palladium, and nickel, have been employed as catalysts for this transformation, achieving high enantioselectivities. acs.orgacs.org For example, nickel-catalyzed asymmetric hydrogenation of hydrazones has been shown to produce chiral hydrazines with up to 99% yield and excellent enantiomeric ratios. researchgate.netresearchgate.net Similarly, nickel complexes with chiral phosphine (B1218219) ligands, such as (S,S)-Ph-BPE, have been developed for the asymmetric hydrogenation of cyclic N-acyl hydrazones, yielding chiral cyclic hydrazines with up to >99% enantiomeric excess. acs.orgnih.gov

More recently, metal-free asymmetric hydrogenation of hydrazones has been achieved using chiral boranes as catalysts. acs.orgresearchgate.net This approach offers an alternative to transition-metal catalysts and can produce optically active hydrazines in high yields and good enantioselectivities. acs.org

Stereochemical Resolution and Enantioselective Synthesis

The separation of enantiomers, known as resolution, is a critical process in the synthesis of chiral compounds like this compound. libretexts.org

Chiral Auxiliaries and Catalysts in Resolution

A common method for resolving racemic mixtures is to react them with an enantiomerically pure chiral resolving agent to form a mixture of diastereomers. libretexts.orglibretexts.org Since diastereomers have different physical properties, they can be separated by techniques such as crystallization. libretexts.orglibretexts.org After separation, the chiral resolving agent can be removed to yield the individual enantiomers.

For a racemic amine like 1-phenyl-2-propanamine, a chiral acid such as (+)-tartaric acid can be used as a resolving agent. libretexts.orglibretexts.org The reaction produces a mixture of diastereomeric salts that can be separated by crystallization. Subsequent treatment with a base regenerates the pure enantiomeric amine. libretexts.orglibretexts.org Similarly, chiral bases like brucine, strychnine, and quinine (B1679958) are often used to resolve racemic acids. libretexts.org

In addition to classical resolution, enantioselective synthesis provides a direct route to chiral molecules. nih.gov This involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. acs.orgresearchgate.netbohrium.com For example, the enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone (B1666503) can be achieved by condensation with an R-t-butyl sulfinamide in the presence of titanium tetraethoxide. youtube.com The resulting sulfinamide diastereomer can then be selectively reduced to the desired chiral amine. youtube.com

Synthesis of N-substituted and Aryl-substituted Analogues

The synthesis of substituted hydrazine derivatives is a field of significant interest due to their utility as precursors and building blocks in medicinal chemistry. huji.ac.il Various methods have been developed for the preparation of N-substituted and aryl-substituted analogues of hydrazines.

N-alkylation of hydrazines can be achieved through several routes. A direct reductive alkylation of hydrazine derivatives with α-picoline-borane provides a method for synthesizing N-alkylhydrazine derivatives in a one-pot manner. organic-chemistry.org Another approach involves the reaction of hydrazine with alkylating agents such as alkyl halides. wikipedia.org

The introduction of aryl groups onto the hydrazine nitrogen atoms, or N-arylation, is commonly accomplished using metal-catalyzed cross-coupling reactions. A palladium-catalyzed C-N bond coupling reaction between arylhydrazines and aryl tosylates can produce unsymmetrical N,N-diarylhydrazines in good yields. organic-chemistry.org Similarly, copper-catalyzed reactions, such as the CuI-catalyzed coupling of N-acyl-N′-substituted hydrazines with aryl iodides, afford N-acyl-N′,N′-disubstituted hydrazines regioselectively. organic-chemistry.org Aromatic hydrazines can also be prepared by the reduction of aromatic diazonium salts, which are typically formed from the diazotization of aryl amines. wikipedia.orgorientjchem.org

Furthermore, substituted hydrazines can be functionalized by reaction with carbonyl compounds. For example, condensation of a carbohydrazide (B1668358) with an appropriate aromatic aldehyde leads to the formation of N-acylhydrazone derivatives. nih.gov This reaction is often carried out in a solvent like ethanol (B145695) or water, sometimes with an acid catalyst. nih.gov

These synthetic strategies allow for the creation of a diverse library of this compound analogues with various substituents at the nitrogen or on the phenyl ring. The table below lists examples of substituent groups that can be introduced using these methodologies.

| Substitution Position | Type of Substituent | Synthetic Method | Reference |

| N-substitution | Alkyl groups (e.g., methyl, ethyl, propyl) | Reductive alkylation | organic-chemistry.org |

| N-substitution | Aryl groups (e.g., phenyl, substituted phenyl) | Palladium or Copper-catalyzed N-arylation | organic-chemistry.org |

| N-substitution | Acyl groups | Reaction with activated amides or acid chlorides | organic-chemistry.orgresearchgate.net |

| N-substitution | Benzylidene groups | Condensation with aromatic aldehydes | nih.gov |

| Aryl-substitution | Various functional groups on the phenyl ring | Use of substituted aryl amine/halide starting materials | organic-chemistry.orgorientjchem.org |

Chemical Reactivity and Mechanistic Investigations

Reactivity of the Hydrazine (B178648) Moiety

The chemical behavior of 1-phenyl-2-propylhydrazine is largely dictated by the hydrazine functional group (-NH-NH2), which imparts notable nucleophilic and redox characteristics to the molecule.

Nucleophilic Characteristics of the Hydrazine Nitrogen Atoms

The hydrazine moiety in this compound contains two nitrogen atoms, each with a lone pair of electrons, rendering the molecule nucleophilic. The reactivity of these nitrogen atoms can be influenced by the presence of substituents. For instance, methyl groups can increase the reactivity of the α-position of hydrazines while decreasing the reactivity of the β-position. researchgate.net

Studies on the kinetics of reactions between various nucleophiles (including hydrazines) and electrophiles like benzhydrylium ions have been conducted to quantify their nucleophilicity. researchgate.net These studies help in understanding the relative reactivity of different hydrazines. Despite hydrazines and amines being significantly less reactive in water compared to acetonitrile (B52724), the relative reactivities of differently substituted hydrazines and amines are similar in both solvents. researchgate.net Interestingly, hydrazine itself exhibits a reactivity comparable to that of methylamine, suggesting that substituting a hydrogen atom in ammonia (B1221849) with a methyl group enhances nucleophilicity more than introducing an amino group, especially considering hydrazine has two reactive centers. researchgate.net

The nucleophilic nature of hydrazines is fundamental to many of their characteristic reactions, including the formation of hydrazones and participation in addition reactions. Phenylhydrazines, in general, are valuable in organic synthesis for performing various reactions, often with high regioselectivity under mild conditions. researchgate.net

Oxidation-Reduction Potentials and Processes

Reactions with Carbonyl Compounds: Hydrazone Formation

A hallmark reaction of hydrazines, including this compound, is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones. vedantu.comnumberanalytics.com This reaction is a type of nucleophilic addition to the carbonyl carbon, followed by the elimination of a water molecule. numberanalytics.com

The general mechanism involves:

Nucleophilic Attack: The hydrazine nitrogen attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. numberanalytics.com

Proton Transfer: A proton is transferred from the nitrogen to the oxygen atom. numberanalytics.com

Dehydration: Elimination of a water molecule results in the formation of the C=N double bond characteristic of a hydrazone. numberanalytics.com

This reaction is typically catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. researchgate.net The rate of hydrazone formation is influenced by several factors, including the electronic properties of the carbonyl compound. Electron-deficient aldehydes and ketones generally react faster than electron-rich ones. nih.gov For instance, 4-nitrobenzaldehyde (B150856) reacts more rapidly than 4-methoxybenzaldehyde. nih.gov The reaction is widely used in organic synthesis and bioconjugation due to its reliability and the stability of the resulting hydrazone linkage. nih.gov

Table 1: Factors Influencing Hydrazone Formation

| Factor | Influence on Reaction Rate | Example |

| Electronic Effects | Electron-withdrawing groups on the carbonyl compound generally increase the rate. | 4-nitrobenzaldehyde reacts faster than 4-methoxybenzaldehyde. nih.gov |

| Steric Hindrance | Increased steric bulk around the carbonyl group can decrease the reaction rate. | A 7.5-fold decrease in rate was observed for pivaldehyde relative to butyraldehyde. nih.gov |

| pH | The reaction is typically acid-catalyzed; the rate is pH-dependent. | Acidic conditions accelerate the reaction by protonating the carbonyl group. researchgate.net |

Reaction Mechanisms Involving this compound and its Derivatives

Elucidation of Aza-Michael Addition Pathways

The aza-Michael addition is a conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound (a Michael acceptor). researchgate.netmdpi.com Hydrazine derivatives can act as the nucleophile (Michael donor) in this reaction. The reaction of a hydrazine with an α,β-unsaturated ketone, for example, can proceed via an aza-Michael addition to form an intermediate which can then undergo cyclization. acs.org

The pathway generally involves the 1,4-addition of the amine to the electron-deficient alkene. mdpi.com For instance, the reaction between an α,β-unsaturated carbonyl and a hydrazine is more likely to proceed via aza-Michael addition followed by intramolecular condensation, rather than the reverse pathway. acs.org This is consistent with Baldwin's rules for ring closure, which favor the 5-exo-trig cyclization. acs.org Catalytic systems, including N,N'-dioxide-Sc(OTf)3 complexes, have been developed to facilitate the asymmetric aza-Michael reaction of hydrazides with chalcones. rsc.org

Sigmatropic Rearrangements and Cyclization Reactions

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orglibretexts.org These reactions are intramolecular and concerted. uh.edu While direct examples involving this compound are not detailed, derivatives of hydrazines can participate in such rearrangements, often leading to the formation of heterocyclic compounds.

A well-known reaction involving a wikipedia.orgwikipedia.org-sigmatropic rearrangement is the Fischer indole (B1671886) synthesis, which converts phenylhydrazones (derived from phenylhydrazine (B124118) and a ketone or aldehyde) into indoles under acidic conditions. This rearrangement is a key step in the formation of the indole ring system. wikipedia.org Another common type is the Claisen rearrangement, a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an allyl phenyl ether or an allyl vinyl ether. libretexts.org

Cyclization reactions are also prominent. For example, the reaction of allylic alcohols with hydrazines, catalyzed by ruthenium, can lead to the formation of 2-pyrazolines. acs.org This process can involve an initial dehydrogenation of the alcohol to an α,β-unsaturated carbonyl intermediate, followed by cyclization with the hydrazine. acs.org

Covalent Bond Formation with Electrophilic Centers

The hydrazine moiety of this compound is characterized by its nucleophilic nature, which facilitates the formation of stable covalent bonds with various electrophilic centers. This reactivity is central to its mechanism of action in biological systems, where it can interact with protein-bound electrophiles. nih.govmatthewslab.org Hydrazines, as a class of nucleophiles, are known to covalently inhibit enzymes that utilize both electrophilic and oxidative cofactors. nih.govmatthewslab.org

The primary mechanism involves the reaction of the hydrazine group with electrophilic functional groups within proteins, such as cofactors containing carbonyl groups. nih.govmatthewslab.org Research in the field of chemical proteomics has utilized nucleophilic hydrazine probes to identify and capture proteins with electrophilic post-translational modifications (PTMs). nih.govmatthewslab.org These studies have shown that hydrazines react with electrophilic cofactors like the pyruvoyl group in S-adenosyl-L-methionine decarboxylase (AMD1) and newly discovered N-terminal glyoxylyl modifications. nih.govmatthewslab.org

The reaction proceeds via the formation of a hydrazone, which is a stable covalent adduct. nih.gov The stability of the resulting hydrazone can be influenced by the structure of the hydrazine; aryl hydrazines, for instance, tend to form more stable hydrazones compared to alkyl hydrazines. nih.gov This enhanced stability allows for the effective capture and identification of proteins that possess electrophilic modifications. nih.gov The formation of these covalent bonds is a key aspect of the irreversible inhibition observed with some hydrazine-based compounds. oregonstate.edu

Table 1: Reactions of Hydrazine Moiety with Electrophilic Centers

| Electrophilic Center/Functional Group | Type of Covalent Bond Formed | Resulting Product |

| Pyruvoyl Group (in enzymes) | Covalent Adduct | Hydrazone |

| N-terminal Glyoxylyl Group | Covalent Adduct | Hydrazone |

| Aldehydes and Ketones | Covalent Adduct | Hydrazone |

Stability and Degradation Pathways (Chemical Perspective)

From a chemical perspective, the stability of this compound is limited, and it is susceptible to degradation through several pathways, primarily involving oxidation. The autoxidation of similar compounds, such as β-phenylisopropylhydrazine, has been studied as a model for its degradation. acs.org This process typically involves reaction with atmospheric oxygen.

Degradation can occur through various mechanisms, including thermal and photo-oxidative pathways. acs.orgmdpi.com

Oxidative Degradation: The most significant degradation pathway for hydrazines is oxidation. This can lead to the formation of azo compounds. In the case of this compound, oxidation would likely yield the corresponding azo derivative, 1-phenyl-2-propyl-diazene. This reaction can be initiated by atmospheric oxygen or other oxidizing agents.

Thermal Decomposition: Hydrazine derivatives can undergo decomposition upon heating. acs.org The specific products of thermal decomposition for this compound are not extensively detailed in the provided literature, but decomposition often involves the cleavage of C-N and N-N bonds, potentially leading to the formation of free radicals. dtic.mil

Photo-degradation: Exposure to ultraviolet radiation can induce decomposition. mdpi.comdtic.mil For related compounds, photolysis leads to the formation of free radicals and nitrogen gas. dtic.mil The degradation of carbonyl groups, which can be formed during initial oxidation, often proceeds via Norrish type I or type II reactions, leading to chain scission. mdpi.com

The degradation of this compound is a critical factor in its chemical profile, influencing its storage, handling, and persistence.

Table 2: Potential Degradation Pathways and Products

| Degradation Pathway | Initiating Factor(s) | Major Product Type(s) |

| Autoxidation | Atmospheric Oxygen | Azo Compounds |

| Thermal Decomposition | Heat | Free Radicals, Nitrogen Gas |

| Photo-degradation | UV Radiation | Free Radicals, Nitrogen Gas |

Biochemical Interactions and Enzymatic Mechanisms

Monoamine Oxidase (MAO) Inhibition Mechanisms

The principal mechanism through which 1-phenyl-2-propylhydrazine exerts its effects is by inhibiting monoamine oxidase, resulting in elevated brain levels of crucial signaling molecules like catecholamines and serotonin (B10506). drugbank.com

Irreversible Enzyme Inhibition Kinetics

This compound functions as a mechanism-based inhibitor of MAO. This means the enzyme itself converts the compound into a reactive form that subsequently binds to and deactivates the enzyme permanently. nih.gov The process initiates with the inhibitor reversibly binding to the enzyme's active site, a step defined by the inhibition constant (Kᵢ). mdpi.com Following this initial binding, the MAO enzyme oxidizes the hydrazine (B178648) portion of the molecule. This oxidation is the rate-limiting step that creates a highly reactive intermediate species. mdpi.com This intermediate then forges a stable, covalent bond with the enzyme, most often with the flavin adenine (B156593) dinucleotide (FAD) cofactor, which is essential for the enzyme's catalytic activity. mdpi.compatsnap.com This covalent modification leads to irreversible inhibition.

The effectiveness of an irreversible inhibitor like phenelzine (B1198762) is a function of both its initial binding strength (Kᵢ) and the speed of the subsequent inactivation reaction (kinact). mdpi.com A characteristic feature of this type of inhibition is a noticeable delay between the initial reversible binding and the final irreversible inactivation. nih.gov A significant consequence of this irreversible action is that the biological effects of phenelzine outlast its presence in the bloodstream. To regain normal function, the body must synthesize entirely new MAO enzymes, a process that can extend over a period of two to three weeks. wikipedia.orgpatsnap.com

Table 1: Kinetic Parameters for MAO Inhibition by Phenelzine

| Enzyme | Kᵢ (μM) | kᵢₙₐ꜀ₜ or k₊₂ (min⁻¹) | Source |

|---|---|---|---|

| MAO-A (rat liver) | 420 | 0.06 | nih.gov |

| MAO-B (rat liver) | 2450 | 0.16 | nih.gov |

| MAO-B (ox liver) | 450 | 0.29 | nih.gov |

| MAO-A | 112 | - | mdpi.com |

| MAO-B | 47 | - | mdpi.com |

Substrate Mimicry and Active Site Interactions

The ability of this compound and similar hydrazine derivatives to inhibit MAO is rooted in their structural similarity to the enzyme's natural substrates, such as primary amines. mdpi.com This "substrate mimicry" allows them to fit into and bind with the enzyme's active site. mdpi.com The active sites of both MAO-A and MAO-B isoforms are predominantly hydrophobic cavities. mdpi.com Within this cavity, specific amino acid residues, notably Tyrosine 407 and Tyrosine 444 in MAO-A (and the corresponding Tyr398 and Tyr435 in MAO-B), create an "aromatic cage." This structure is critical for stabilizing the binding of both natural substrates and inhibitors like phenelzine. mdpi.comnih.gov

The phenylethylamine-like structure of this compound is well-suited to occupy this active site. ed.ac.uk Upon binding, the enzyme initiates its catalytic process, attempting to oxidize the inhibitor as it would a normal substrate. ed.ac.uk However, this enzymatic action on the inhibitor generates a reactive intermediate that proceeds to form a covalent bond with the enzyme, leading to its permanent inactivation. ed.ac.uk

Role of Hydrazine Moiety in MAO Binding

The hydrazine functional group (-NH-NH₂) is the chemical cornerstone of this compound's inhibitory activity. ed.ac.uk It is this specific moiety that is targeted and oxidized by the MAO enzyme. ed.ac.uk The oxidation process transforms the hydrazine into a diazene (B1210634) intermediate. nih.govacs.org This diazene is unstable and can react with molecular oxygen to generate an alkyl radical. This highly reactive radical then attacks the FAD cofactor, a key component of the enzyme, forming a covalent bond at the N(5) position and leading to the expulsion of the hydrazyl nitrogens. nih.govacs.org This permanent modification of the FAD cofactor effectively neutralizes the enzyme's catalytic function. patsnap.comnih.govacs.org The inherent reactivity of the hydrazine group is what makes this class of compounds particularly effective as inhibitors of amine oxidases. acs.org

Isozyme Selectivity (MAO-A vs. MAO-B)

This compound is classified as a non-selective inhibitor, indicating that it inhibits both the MAO-A and MAO-B isoforms of the enzyme. wikipedia.org Despite this general classification, there are subtle differences in its affinity and the rate at which it inactivates each isozyme. The structural differences in the active sites of MAO-A and MAO-B are the basis for their distinct substrate and inhibitor specificities. mdpi.com Key residues, such as Isoleucine 335 in MAO-A and Tyrosine 326 in MAO-B, are known to be significant determinants of this selectivity. mdpi.com

While broadly non-selective, some studies suggest that phenelzine may have a slight preference for inhibiting MAO-A. wikipedia.org In contrast, another study using enzymes from rat liver found that it had a higher reversible binding affinity for MAO-A (indicated by a lower Kᵢ value) but a more rapid rate of irreversible inhibition for MAO-B (indicated by a higher k₊₂ value). nih.gov

Table 2: Isozyme Selectivity of this compound

| Parameter | MAO-A | MAO-B | Source |

|---|---|---|---|

| Preference | Slight preference | wikipedia.org | |

| Kᵢ (rat liver) | 420 nM (more selective reversible inhibitor) | 2450 nM | nih.gov |

| k₊₂ (rat liver) | 0.06 min⁻¹ (slower irreversible inhibition) | 0.16 min⁻¹ | nih.gov |

Interaction with Other Enzymes

Histone Deacetylase (HDAC) Inhibition Profile

Beyond its well-established role as an MAO inhibitor, recent scientific inquiry has begun to investigate the effects of this compound and its chemical relatives on other enzyme systems, notably histone deacetylases (HDACs). HDACs are a family of enzymes that are critical regulators of gene expression through their modification of histone proteins. nih.gov

Studies have demonstrated that analogues derived from the phenelzine chemical structure can act as potent inhibitors of lysine-specific demethylase 1 (LSD1), an enzyme that shares structural similarities with MAO. These analogues have also been shown to inhibit one or more HDACs. google.cominventiv.org For example, a specifically designed phenelzine analogue known as "bizine" has been identified as a powerful LSD1 inhibitor. researchgate.netacs.orgacs.org When used in combination with certain other HDAC inhibitors, bizine (B560364) demonstrated additive or even synergistic effects in reducing the growth of cancer cells. researchgate.netacs.orgacs.org This opens the possibility of creating dual-action therapeutic agents based on the phenelzine scaffold.

While these findings are promising, the direct and comprehensive inhibition profile of this compound itself against the various HDAC isoforms has not been as thoroughly investigated as that of its purpose-built analogues. Research focused on other hydrazide-based compounds has confirmed that this chemical class can effectively inhibit class I HDACs, with some compounds showing a preference for specific isoforms such as HDAC3. chemrxiv.orgnih.gov

Potential Interactions with Phospholipases and Esterases

Scientific literature provides limited direct evidence regarding the interaction of this compound with phospholipases. However, studies have investigated its effects on the esterase class of enzymes, specifically acetylcholinesterase (ACh-E). Research conducted on rat brain models indicated that this compound, also known as pheniprazine (B1196415), affects ACh-E activity in different brain regions. nih.gov A study demonstrated that 16 hours after administration, pheniprazine decreased both free and bound acetylcholine (B1216132) fractions in the cortex, and influenced ACh-E activity in various brain parts. nih.gov This suggests an interaction with the cholinergic system, although it is not considered its primary mechanism of action. The broader class of cholinesterase inhibitors is well-studied, but specific kinetic data for this compound's interaction with these enzymes is not extensively detailed in the reviewed literature. annualreviews.orgfrontiersin.orgnih.gov

Inhibition of Other Enzyme Classes (e.g., Methyltransferases, Proteases)

The most profoundly documented enzymatic interaction of this compound is its potent, irreversible, and non-selective inhibition of monoamine oxidase (MAO). scirp.orgpatsnap.comwikipedia.orgmedchemexpress.com It binds to the flavin adenine dinucleotide (FAD) cofactor within the MAO enzyme, forming a stable complex that inactivates the enzyme. patsnap.com This action is central to its biochemical effects.

In contrast, evidence for direct and significant inhibition of other enzyme classes is sparse. While analogs of the related compound phenelzine have been investigated as inhibitors of histone demethylases (e.g., Lysine-Specific Demethylase 1 or LSD1), similar data for this compound is not prominent. google.com Similarly, while various chemical classes are known to inhibit proteases or methyltransferases, this compound is not primarily recognized for this activity. nih.govresearchgate.netufrgs.br For instance, some hydrazine derivatives have been explored in different contexts, such as inhibitors for HDAC3 or SENP1 protease, but these are structurally distinct from this compound. researchgate.netacs.org A study noted that a nitric oxide (NO) donor, 3-(2-hydroxy-2-nitroso-1-propylhydrazino)-1-propanamine, could inhibit proteolysis, but this is an indirect association. nih.gov Therefore, the principal and scientifically established enzymatic inhibition target remains monoamine oxidase.

Biochemical Pathways Affected by Enzymatic Inhibition

Modulation of Neurotransmitter Metabolism (In Vitro/Preclinical Models)

The inhibition of MAO-A and MAO-B by this compound directly and significantly alters the metabolic pathways of monoamine neurotransmitters. patsnap.com In preclinical models, this inhibition prevents the breakdown of key neurotransmitters, leading to their accumulation in the synaptic cleft. scirp.orgpatsnap.com MAO-A is primarily responsible for the degradation of serotonin, norepinephrine, and dopamine (B1211576), while MAO-B preferentially metabolizes dopamine and phenethylamine. wikipedia.org By inhibiting both isoforms, this compound causes a broad elevation in the levels of these neurochemicals in the central nervous system. scirp.org

Table 1: Effect of this compound on Neurotransmitter Metabolism via MAO Inhibition

| Enzyme Target | Primary Substrates | Effect of Inhibition by this compound |

| Monoamine Oxidase A (MAO-A) | Serotonin, Norepinephrine, Dopamine, Tyramine | Increased synaptic and tissue concentrations of substrates. |

| Monoamine Oxidase B (MAO-B) | Dopamine, Phenethylamine, Tyramine | Increased synaptic and tissue concentrations of substrates. |

This table summarizes the primary enzymatic inhibition and its direct consequences on key neurotransmitter levels based on established MAO function. wikipedia.org

Cellular Enzymatic Cascades

The potent inhibition of monoamine oxidase by this compound initiates a cascade of downstream cellular events. This can be viewed as two interconnected processes: the disruption of a catabolic cascade and the initiation of a prolonged signaling cascade.

Disruption of the MAO Catabolic Cascade: The normal function of MAO involves the oxidative deamination of monoamines. This enzymatic reaction produces not only the corresponding aldehyde but also the byproducts hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃). nih.gov By irreversibly inhibiting MAO, this compound halts this metabolic pathway, thereby reducing the cellular production of these potentially reactive and signaling-active molecules. patsnap.comnih.gov

Initiation of Downstream Signaling Cascades: The primary consequence of MAO inhibition—the accumulation of neurotransmitters like serotonin and norepinephrine—triggers a secondary cascade. patsnap.com These elevated neurotransmitters continuously activate their respective postsynaptic and presynaptic receptors. This prolonged receptor activation modulates numerous intracellular signaling pathways, such as the cyclic adenosine (B11128) monophosphate (cAMP)/Protein Kinase A (PKA) pathway, which influences gene expression and cellular function. researchgate.net This sustained signaling cascade is the foundation of the compound's broader effects observed in preclinical models. patsnap.com

Table 2: Schematic of Cellular Cascades Affected by this compound

| Initial Event | Primary Effect | Secondary Cascade | Downstream Cellular Consequences |

| Inhibition of MAO Enzyme | Accumulation of Monoamine Neurotransmitters (Serotonin, Norepinephrine, etc.) | Sustained activation of G-protein coupled receptors (GPCRs). | Modulation of second messenger systems (e.g., cAMP), activation of protein kinases (e.g., PKA), and altered gene transcription. researchgate.net |

| Inhibition of MAO Enzyme | Cessation of Monoamine Catabolism | Reduction in metabolic byproducts (Aldehydes, H₂O₂, NH₃). | Altered cellular redox state and reduced substrate for enzymes like aldehyde dehydrogenase. nih.gov |

This table illustrates the sequence of events following the primary enzymatic inhibition.

In Vitro Metabolic Transformations (Non-Human Cellular and Subcellular Systems)

Biotransformation Pathways in Liver Homogenates and Microsomes

Studies using non-human liver homogenates and microsomal fractions have been crucial in elucidating the metabolic fate of hydrazine derivatives. nih.govoregonstate.edu These in vitro systems contain a host of metabolic enzymes, most notably the cytochrome P450 (CYP450) superfamily, which are responsible for Phase I metabolism. srce.hr

The metabolism of hydrazines in rat liver microsomes is dependent on NADPH and oxygen, which is characteristic of CYP450-mediated reactions. nih.gov For this compound, a key metabolic pathway identified in animal studies is the transformation into amphetamine. wikipedia.org This suggests a C-N bond cleavage, likely through oxidation of the hydrazine moiety.

Based on the metabolism of structurally similar compounds like amphetamine and phenylhydrazine (B124118) in liver microsomal preparations, the following biotransformations for this compound can be proposed: researchgate.netpsu.edu

Oxidative Dehydrazination: The primary step is likely the enzymatic removal of the hydrazine group to yield amphetamine.

N-Hydroxylation: Formation of N-hydroxy metabolites.

C-Hydroxylation: Hydroxylation of the propyl side chain or the phenyl ring. For amphetamine, aromatic hydroxylation to p-hydroxyamphetamine is a known pathway.

Formation of Reactive Intermediates: The metabolism of the parent phenylhydrazine structure can generate reactive species such as phenyldiazine and phenyl radicals in microsomal incubations. researchgate.net

Table 3: Potential In Vitro Metabolic Pathways of this compound in Liver Systems

| Metabolic Pathway | Key Enzymes Involved (Putative) | Potential Metabolite(s) | Reference for Analogous Reaction |

| Oxidative Dehydrazination | Cytochrome P450 (CYP450) Isoforms | Amphetamine | wikipedia.org |

| Aromatic Hydroxylation | Cytochrome P450 (CYP450) Isoforms | p-Hydroxy-1-phenyl-2-propylhydrazine | psu.edu |

| N-Oxidation | Cytochrome P450 (CYP450) Isoforms | N-Oxidized derivatives | psu.edu |

| Radical Formation | Cytochrome P450 (CYP450) Isoforms | Phenyl-containing radical species | researchgate.net |

This table outlines the likely metabolic transformations based on data from the subject compound and its structural analogs in hepatic in vitro systems.

Identification of Metabolites (In Vitro)

The in vitro metabolism of this compound has not been extensively documented in publicly available scientific literature. However, based on the metabolism of structurally related compounds, including other hydrazine derivatives and phenylalkylamines, several metabolic pathways can be anticipated. These reactions are primarily catalyzed by microsomal enzymes, particularly the cytochrome P450 (CYP450) system located in the endoplasmic reticulum of hepatocytes news-medical.net.

Studies on analogous compounds provide a framework for predicting the metabolic fate of this compound in an in vitro setting, such as incubations with liver microsomes. The primary metabolic transformations are expected to involve oxidation of the hydrazine moiety, N-dealkylation, and modifications to the phenyl and propyl groups.

Research on phenylhydrazine has shown that its metabolism can lead to the formation of reactive intermediates like phenyldiazine, phenyldiazonium, and phenyl radicals through the action of liver microsomal enzymes researchgate.net. This suggests that the hydrazine group of this compound is a likely site for initial enzymatic attack.

Furthermore, studies on monoalkylhydrazines indicate that a potential metabolic route involves the conversion to the corresponding alkane, in this case, propane, by hepatic microsomal enzymes oregonstate.edu. The metabolism of N-propylamphetamine, which shares the 1-phenyl-2-propylamine structure, has been shown to yield N-oxygenated products in rat liver homogenates, indicating that N-oxidation is a plausible pathway nih.gov.

Based on these findings from related compounds, the following table outlines the potential in vitro metabolites of this compound.

| Potential Metabolite | Predicted Metabolic Pathway | Enzyme System Implicated |

| Phenylacetone (B166967) | Oxidative deamination | Monoamine Oxidase (MAO), Cytochrome P450 |

| 1-Phenyl-2-propanol | Reduction of Phenylacetone | Carbonyl Reductases |

| Benzoic Acid | Oxidation of the propyl side chain | Cytochrome P450, Aldehyde Dehydrogenase |

| Propane | Cleavage of the N-N bond | Hepatic Microsomal Enzymes oregonstate.edu |

| Phenyldiazene | Oxidation of the hydrazine moiety | Cytochrome P450 researchgate.net |

| Benzene (B151609) | From the decomposition of phenyldiazene | Spontaneous/Enzymatic |

Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is fundamental for separating 1-Phenyl-2-propylhydrazine from impurities or other components in a mixture. Gas and liquid chromatography are the most prominent methods used for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like phenylhydrazine (B124118) derivatives. nih.govphcogj.com In this method, the sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The separated components then enter a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing both identification and structural information.

For the analysis of hydrazine (B178648) derivatives, non-polar capillary columns are often employed. semanticscholar.org The system is typically operated in electron ionization (EI) mode, which provides reproducible fragmentation patterns useful for library matching and identification. semanticscholar.orgsdiarticle4.com While specific retention indices for this compound are not widely published, GC-MS remains a primary tool for its detection due to its high sensitivity and the definitive identification provided by the mass spectrum. nih.gov

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment and quantification of phenylhydrazine compounds, particularly for trace-level analysis of these potentially genotoxic impurities in pharmaceutical substances. rsc.orggoogle.com The method separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.

Typical HPLC methods for phenylhydrazines utilize reversed-phase columns, such as C18 or phenyl bonded silica (B1680970) gel. google.comijcpa.in A gradient elution using a mobile phase composed of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is often employed to achieve optimal separation. google.comgoogle.com Detection is commonly performed using an ultraviolet (UV) or diode-array detector (DAD). rsc.org A patent for measuring phenylhydrazine compound residues specifies a phenyl bonded silica gel column with a mobile phase of an organic solvent and a buffer, with detection at approximately 260 nm. google.comgoogle.com The sensitivity of HPLC methods can reach parts-per-million (ppm) levels, making it suitable for quality control in manufacturing processes. google.com

Table 1: Typical HPLC Parameters for Phenylhydrazine Analysis

| Parameter | Condition | Reference |

|---|---|---|

| Stationary Phase (Column) | Phenyl bonded silica gel or C18 | google.comijcpa.in |

| Mobile Phase | Gradient elution with Acetonitrile/Methanol (B129727) and a buffer solution (e.g., acetate) | google.comgoogle.com |

| Flow Rate | 0.8–1.5 mL/min | ijcpa.ingoogle.com |

| Column Temperature | 20–30 °C | google.com |

| Detection | UV/DAD at ~260 nm (un-derivatized) or in the visible range (derivatized) | rsc.orggoogle.com |

Derivatization Strategies for Enhanced Chromatographic Analysis

The analysis of hydrazine compounds by HPLC can be significantly enhanced through derivatization. Phenylhydrazines have UV absorption maxima that can overlap with other substances in a sample matrix, leading to a lack of specificity. rsc.org Pre-column derivatization is a strategy used to attach a chromophore to the analyte, which shifts its maximum absorption wavelength to the visible region where most drug matrices have little to no absorption. rsc.orgresearchgate.net This greatly improves the selectivity and sensitivity of the method.

Common derivatizing reagents include aldehydes that react with the hydrazine moiety to form a stable hydrazone.

4-Nitrobenzaldehyde (B150856): This reagent reacts with phenylhydrazines to form a derivative with a strong absorption maximum at a significantly higher wavelength (around 416 nm). rsc.orgresearchgate.net This shift minimizes interference from the sample matrix and the derivatizing reagent itself. rsc.org

2,4-Dinitro Phenyl Hydrazine (2,4-DNPH): While itself a hydrazine, 2,4-DNPH is primarily used to derivatize carbonyl compounds (aldehydes and ketones). However, other reagents like it are used for hydrazines. For instance, reacting a hydrazine with an aldehyde like formaldehyde (B43269) creates a derivative with a strong UV absorbance around 360 nm, significantly enhancing detection sensitivity. ijcpa.in

This approach not only boosts sensitivity but also improves chromatographic resolution, allowing for more accurate quantification at trace levels. rsc.org The limits of detection and quantification can be lowered to the nanogram per milliliter (ng/mL) range using these strategies. rsc.org

Spectroscopic and Spectrometric Methods

Spectroscopic techniques are indispensable for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H (proton) and ¹³C (carbon-13) NMR spectra, the connectivity of atoms within the this compound molecule can be determined.

While a specific, published spectrum for this compound is not available, the expected chemical shifts can be predicted based on its structure and data from analogous compounds like phenylhydrazine. chemicalbook.comchemicalbook.com The aromatic protons on the phenyl group are expected to appear in the range of δ 6.7–7.3 ppm. chemicalbook.com The protons of the propyl group would appear in the aliphatic region (δ 0.9–3.5 ppm), with distinct signals for the methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons. The labile protons of the hydrazine group (NH and NH₂) would appear as broad signals that can vary in position.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| Phenyl C-H (ortho, meta, para) | ~6.7 - 7.3 | ~112 - 130 |

| Phenyl C (ipso, attached to N) | - | ~145 - 150 |

| Propyl-CH | ~3.0 - 3.5 | ~55 - 60 |

| Propyl-CH₂ | ~2.8 - 3.2 | ~45 - 50 |

| Propyl-CH₃ | ~1.0 - 1.3 | ~10 - 15 |

| N-H / NH₂ | Broad, variable signal (~3.5 - 5.0) | - |

Note: Predicted values are estimates based on standard chemical shift ranges and data from similar structures.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern, which acts as a molecular fingerprint. chemguide.co.uklibretexts.org For this compound (C₉H₁₄N₂), the monoisotopic mass is 150.1157 g/mol . chemspider.com The mass spectrum would show a molecular ion peak (M⁺˙) at m/z 150.

The fragmentation of the molecular ion under electron ionization is predictable. chemguide.co.uk Energetically unstable molecular ions break apart into smaller, more stable charged fragments. libretexts.org Key fragmentation pathways for this compound would likely include:

Benzylic cleavage: The bond between the first and second carbon of the propyl side chain is likely to break, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is a very common fragmentation pattern for compounds containing a benzyl (B1604629) group.

Loss of the propyl group: Cleavage of the N-C bond can result in a fragment corresponding to the phenylhydrazine cation or related ions.

Phenyl cation: The formation of the phenyl cation (C₆H₅⁺) at m/z 77 is also a common fragmentation for aromatic compounds. nist.gov

Propyl cation: A peak corresponding to the propyl fragment (C₃H₇⁺) may be observed at m/z 43. youtube.com

Table 3: Predicted Key Mass Fragments for this compound

| m/z Ratio | Proposed Fragment Ion | Formula |

|---|---|---|

| 150 | Molecular Ion [M]⁺˙ | [C₉H₁₄N₂]⁺˙ |

| 107 | [M - C₃H₇]⁺ (Loss of propyl group) | [C₆H₇N₂]⁺ |

| 91 | Tropylium Ion | [C₇H₇]⁺ |

| 77 | Phenyl Cation | [C₆H₅]⁺ |

| 43 | Propyl Cation | [C₃H₇]⁺ |

Infrared (IR) and UV-Vis Spectroscopy for Functional Group Analysis and Electronic Spectra

Infrared (IR) Spectroscopy is instrumental for identifying the functional groups present in a molecule. For this compound, the IR spectrum is expected to exhibit a combination of absorption bands corresponding to the phenyl group, the hydrazine moiety, and the propyl group.

Key expected IR absorption bands for this compound include:

N-H Stretching: Phenylhydrazine, a parent compound, shows a broad absorption peak around 3332 cm⁻¹ which is characteristic of the N-H stretching vibration. researchgate.net Similar N-H stretching vibrations in related phenylhydrazone compounds are observed in the range of 3180-3500 cm⁻¹. researchgate.net Therefore, this compound is anticipated to display a distinct N-H stretching band in this region.

C-H Stretching (Aromatic and Aliphatic): The spectrum will feature strong absorptions for aromatic C-H stretching vibrations, typically between 3030 and 3080 cm⁻¹. docbrown.info Additionally, strong C-H stretching vibrations from the propyl group (CH₃ and CH₂) are expected in the 2845-2975 cm⁻¹ range. docbrown.info

C=C Stretching (Aromatic): The presence of the benzene (B151609) ring will give rise to characteristic stretching vibrations with peaks near 1500 and 1600 cm⁻¹. docbrown.info

C-N Stretching: The stretching vibration of the C-N bond is also an expected feature, though it can be variable in position.

N-N Stretching: While often weak, a band corresponding to the N-N stretching vibration may be observed. In similar hydrazone structures, this has been computationally assigned. researchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the monosubstituted benzene ring are anticipated in the 690-770 cm⁻¹ region. docbrown.info

The following table summarizes the expected characteristic IR absorption bands for this compound based on data from analogous compounds.

| Functional Group | Expected Absorption Range (cm⁻¹) | Reference Compound(s) |

| N-H Stretch | 3180 - 3500 | Phenylhydrazine, Phenylhydrazones |

| Aromatic C-H Stretch | 3030 - 3080 | Propylbenzene |

| Aliphatic C-H Stretch | 2845 - 2975 | Propylbenzene |

| Aromatic C=C Stretch | ~1500 and ~1600 | Propylbenzene |

| Aromatic C-H Bend | 690 - 770 | Propylbenzene |

UV-Vis Spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the phenyl group in this compound. The electronic spectrum is expected to be dominated by absorptions arising from π → π* transitions within the benzene ring.

For phenylhydrazine, UV-Vis spectra have been recorded, and its derivatives, such as various hydrazones, show absorption maxima in the UV region, typically between 355 and 385 nm. researchgate.netspectrabase.com The position and intensity of these absorption bands can be influenced by the solvent and the nature of substituents on the phenyl ring or the hydrazine nitrogen atoms. It is anticipated that this compound will exhibit similar absorption characteristics.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, analysis of the crystal structures of related phenylhydrazine derivatives provides valuable insights into the likely solid-state conformation, intermolecular interactions, and packing of this compound.

Studies on compounds such as N'-acetyl-N'-phenyl-2-naphthohydrazide and N-phenyl-2-(propan-2-ylidene)hydrazine-1-carbothioamide reveal several common structural motifs. researchgate.neteurjchem.com The crystal structures of these and other phenylhydrazine derivatives are often stabilized by a network of hydrogen bonds. nih.gov For instance, in N'-acetyl-N'-phenyl-2-naphthohydrazide, the crystal structure is stabilized by N-H···O and C-H···O hydrogen bonds, along with C-H···π and π···π interactions, leading to the formation of supramolecular structures. eurjchem.com

The planarity of the phenyl ring and the geometry around the nitrogen atoms are key structural features. In some derivatives, the molecule is largely planar. For example, in N-Benzlidene-N′-(2-carboxyphenyl)hydrazine, the dihedral angle between the phenyl and carboxyphenyl rings is only 4.9(1)°. researchgate.net However, in other cases, significant twisting between different parts of the molecule can occur. mdpi.com

The following table presents crystallographic data for a related phenylhydrazine derivative, N'-acetyl-N'-phenyl-2-naphthohydrazide, to illustrate the type of information obtained from an X-ray crystallographic study.

| Parameter | N'-acetyl-N'-phenyl-2-naphthohydrazide |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 8.9164(7) |

| b (Å) | 9.7058(9) |

| c (Å) | 17.7384(12) |

| α (°) | 88.308(7) |

| β (°) | 89.744(6) |

| γ (°) | 86.744(7) |

| Volume (ų) | 1531.9(2) |

| Z | 2 |

Data from a study on N'-acetyl-N'-phenyl-2-naphthohydrazide, a related phenylhydrazine derivative. researchgate.net

Structure Activity Relationship Sar Studies of Derivatives

Impact of Aromatic Substitutions on Biochemical Activity

The nature and position of substituents on the phenyl ring of hydrazine (B178648) derivatives significantly modulate their inhibitory activity and selectivity towards MAO-A and MAO-B isoforms.

Research into related structures, such as substituted phenylhydrazones, indicates that the electronic properties of aromatic substituents are critical. For instance, in a series of hydrazone derivatives, the presence of different substituents on the phenyl ring dramatically influenced their inhibitory potency against human MAO-A (hMAO-A). nih.govmdpi.com Specifically, compounds with certain substitutions were found to be highly active, with IC₅₀ values in the nanomolar range. nih.gov

Studies on other MAO inhibitors with aromatic rings have provided further insights:

Electron-donating groups , like methoxy (B1213986) and butoxy, have been shown to be more effective for inhibiting MAO-A compared to electron-withdrawing groups like halogens. acs.org Methoxy-substituted compounds, in particular, displayed a strong affinity for MAO-A. semanticscholar.org

Electron-withdrawing groups can also enhance activity. For example, a trifluoromethanesulfonate (B1224126) substitution resulted in an effective antagonist of MAO-B. acs.org

Positional Isomerism : The position of the substituent on the aromatic ring is crucial. For piperidine-based MAO inhibitors, para-substitution was found to be preferable to meta-substitution. The addition of a hydroxyl group at the para position of a piperidine (B6355638) ring led to a marked increase in the MAO inhibitory effect. acs.orgsemanticscholar.org

The following table summarizes the general impact of aromatic substitutions on the MAO inhibitory activity of related compounds.

| Substituent Type | Position | Impact on MAO Activity | Reference |

| Electron-Donating (e.g., -OCH₃, -OC₄H₉) | para | Generally increases MAO-A inhibition. | acs.org, semanticscholar.org |

| Hydroxyl (-OH) | para | Increases overall MAO inhibitory effect. | acs.org, semanticscholar.org |

| Electron-Withdrawing (e.g., -SO₂CF₃) | para | Can lead to potent MAO-B inhibition. | acs.org |

| Halogens (e.g., -F, -Cl) | para | Generally less effective for MAO-A inhibition than alkoxy groups. | acs.org |

Influence of Alkyl Chain Modifications on Enzymatic Inhibition

The alkyl chain that links the phenyl ring to the hydrazine moiety plays a pivotal role in determining the potency and selectivity of MAO inhibition. Studies comparing arylalkylhydrazines with varying chain lengths have illuminated these relationships.

A key study compared the inhibitory properties of phenylethylhydrazine (phenelzine), benzylhydrazine, and phenylhydrazine (B124118) against both MAO-A and MAO-B. nih.gov

Phenylethylhydrazine , which has a two-carbon chain (ethyl) between the phenyl ring and the hydrazine group, is structurally analogous to 1-phenyl-2-propylhydrazine (which has a three-carbon chain with a methyl branch). It was found to be a stoichiometric inactivator of both MAO-A and MAO-B. nih.gov

Benzylhydrazine , with a one-carbon chain (methylene), binds more tightly to MAO-B than to MAO-A. nih.gov

Phenylhydrazine , which lacks an alkyl chain linker, binds weakly to both enzymes. nih.gov

These findings suggest that the presence and length of the alkyl chain are critical for effective binding and inhibition. The alkyl portion of the molecule is believed to interact with a hydrophobic region within the enzyme's active site. mdpi.com The structure of phenylethylhydrazine-inhibited MAO-B shows that alkylation occurs at the N(5) position of the flavin cofactor, confirming the direct role of the arylalkyl group in the covalent modification of the enzyme. nih.gov

The table below compares the inhibitory characteristics of arylalkylhydrazines with different alkyl chain lengths.

| Compound | Alkyl Chain | MAO-A Inhibition | MAO-B Inhibition | Reference |

| Phenylethylhydrazine | -CH₂-CH₂- | Stoichiometric Inactivator | Stoichiometric Inactivator | nih.gov |

| Benzylhydrazine | -CH₂- | Weaker binding than to MAO-B | Tighter binding than to MAO-A | nih.gov |

| Phenylhydrazine | None | Weak binding | Weak binding | nih.gov |

Stereochemical Influences on Biochemical Interactions

Stereochemistry is a critical factor in the interaction of enzyme inhibitors with their targets. For this compound (pheniprazine), which is a chiral molecule, the spatial arrangement of its atoms influences its inhibitory profile.

Pheniprazine (B1196415), chemically named (1-methyl-2-phenylethyl)hydrazine, was studied for its inhibitory effects on MAO-A and MAO-B from rat liver. nih.gov The study demonstrated that pheniprazine acts as a mechanism-based inhibitor, a process involving initial reversible binding followed by irreversible covalent bond formation. nih.gov

As a reversible inhibitor, it showed selectivity towards rat liver MAO-A with a dissociation constant (Kᵢ) of 420 nM, compared to a Kᵢ of 2450 nM for MAO-B. nih.gov However, the rate of irreversible inactivation (k₊₂) was considerably slower for MAO-A (0.06 min⁻¹) than for MAO-B (0.16 min⁻¹). nih.gov While this specific study did not resolve the activities of the individual enantiomers, the distinct kinetics for the two enzyme isoforms suggest that the three-dimensional structure of the inhibitor is a key determinant for its interaction within the active sites, which are known to have different topographies. The chiral center at the α-carbon of the propyl chain dictates the orientation of the phenyl ring and the hydrazine group within the enzyme's binding pocket, affecting both the initial binding affinity and the subsequent rate of covalent adduct formation.

Physicochemical Parameters Correlated with Biochemical Activity

The biochemical activity of MAO inhibitors is often correlated with various physicochemical parameters. These parameters influence the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds, as well as their direct interaction with the target enzyme.

Key physicochemical properties that have been analyzed for MAO inhibitors include:

Lipophilicity (logP) : This parameter, representing the octanol/water partition coefficient, is crucial for blood-brain barrier (BBB) permeability. MAO inhibitors intended for neurological applications must cross the BBB. nih.gov A study of various MAOIs revealed a discernible hydrophobic feature. acs.org

Topological Polar Surface Area (TPSA) : TPSA is another predictor of BBB penetration. Lower TPSA values are generally associated with better brain permeability. nih.gov

Molecular Weight (MW) : Adherence to guidelines like Lipinski's Rule of Five, which includes constraints on MW, is often considered in drug design to ensure good bioavailability. nih.govguidetopharmacology.org

Hydrogen Bond Donors (HBD) and Acceptors (HBA) : The number of HBDs and HBAs affects a molecule's solubility and ability to interact with biological targets. nih.gov

A study on hydrazone derivatives calculated these parameters to predict their ADME profiles. nih.gov All synthesized compounds were predicted to be capable of passing the BBB, a necessary characteristic for centrally acting MAO inhibitors. nih.gov The table below shows a sample of these calculated parameters for representative MAO inhibitors.

| Compound | MW ( g/mol ) | logP | TPSA (Ų) | HBA | HBD | BBB Permeability | Reference |

| Selegiline (B1681611) | 187.29 | 2.64 | 3.24 | 1 | 0 | + | nih.gov |

| Moclobemide | 268.74 | 1.69 | 41.57 | 4 | 1 | + | nih.gov |

| Hydrazone 2i | 262.32 | 4.09 | 42.22 | 2 | 1 | + | nih.gov |

| Hydrazone 2j | 263.30 | 3.56 | 55.11 | 3 | 1 | + | nih.gov |

These physicochemical properties are essential in the rational design of new derivatives of this compound, aiming to optimize both their pharmacokinetic profiles and their pharmacodynamic activity at the MAO enzymes. acs.org

Computational and Theoretical Chemistry

Molecular Modeling and Docking Studies

Molecular modeling and docking are powerful computational tools used to predict how a ligand (in this case, 1-Phenyl-2-propylhydrazine) might interact with a biological target, typically a protein or enzyme. These studies are fundamental in drug discovery and design.

Prediction of Enzyme-Inhibitor Binding Modes

For a compound like this compound, which is structurally related to known enzyme inhibitors (e.g., monoamine oxidase inhibitors), molecular docking simulations would be employed to predict its binding orientation within an enzyme's active site. This process involves creating a three-dimensional model of the target enzyme and computationally placing the this compound molecule into the binding pocket in various possible conformations. The simulation calculates the most energetically favorable binding pose, suggesting how the molecule might inhibit the enzyme's function. For analogous phenylhydrazine (B124118) derivatives, studies have shown that the orientation and interaction with key amino acid residues are critical for their inhibitory activity.

Ligand-Enzyme Interaction Analysis

Following the prediction of a binding mode, a detailed analysis of the interactions between the ligand and the enzyme is performed. This involves identifying specific intermolecular forces that stabilize the complex. Key interactions for hydrazine (B178648) derivatives typically include:

Hydrogen Bonds: The hydrazine moiety (-NH-NH2) is capable of acting as both a hydrogen bond donor and acceptor, forming critical connections with amino acid residues in the enzyme's active site.

π-Interactions: The aromatic phenyl ring can participate in π-π stacking or π-alkyl interactions with corresponding residues of the protein target.

The strength and number of these interactions determine the binding affinity, which is often expressed as a calculated binding energy or score. scribd.com

Quantum Chemical Calculations

Quantum chemical calculations provide deep insights into the electronic structure, stability, and reactivity of a molecule from first principles.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. For this compound, DFT calculations would be used to optimize its molecular geometry and to compute various electronic descriptors. These calculations help in understanding the distribution of electron density across the molecule, which is fundamental to its reactivity. Parameters such as atomic charges, electrostatic potential maps, and dipole moments can be determined, revealing the most electron-rich and electron-poor regions of the molecule and thus predicting sites susceptible to electrophilic or nucleophilic attack.

HOMO-LUMO Analysis and Electronic Property Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability.

Table 1: Predicted Electronic Properties from HOMO-LUMO Analysis (Hypothetical) No specific data exists for this compound. This table illustrates the type of data generated in such an analysis for related compounds.

| Property | Symbol | Definition | Predicted Significance |

|---|---|---|---|

| HOMO Energy | EHOMO | Energy of the highest occupied molecular orbital | Indicates electron-donating capability |

| LUMO Energy | ELUMO | Energy of the lowest unoccupied molecular orbital | Indicates electron-accepting capability |

| Energy Gap | ΔE | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Electronegativity | χ | -0.5 (EHOMO + ELUMO) | Measures the power to attract electrons |

Conformational Analysis and Isomerization Pathways

The biological activity and chemical reactivity of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformational analysis involves calculating the potential energy of the molecule as a function of the rotation around its single bonds (dihedral angles). This allows for the identification of the most stable, low-energy conformations.

Furthermore, these calculations can map out the energy barriers between different conformations, providing insight into the molecule's flexibility and the pathways for isomerization. Understanding the preferred conformation is essential, as it is this specific shape that interacts with enzyme active sites or other biological molecules.

Mechanistic Computational Studies for Chemical Reactions

While specific mechanistic computational studies exclusively focused on this compound are not extensively available in publicly accessible literature, a wealth of theoretical research on analogous compounds, particularly hydrazine derivatives and compounds with phenylalkyl moieties, provides significant insights into its likely reactive behavior. Computational chemistry allows for the detailed exploration of reaction pathways, transition states, and the energetics involved, offering a microscopic view of chemical transformations. This section discusses plausible reaction mechanisms for this compound based on computational studies of similar molecules, including its role as a monoamine oxidase (MAO) inhibitor and its potential oxidation and decomposition pathways.

Enzymatic Oxidation by Monoamine Oxidase (MAO)

This compound is structurally related to known monoamine oxidase (MAO) inhibitors. Computational studies, particularly quantum mechanics (QM) and molecular dynamics (MD) simulations, have been instrumental in elucidating the inhibition mechanisms of similar compounds. These studies often focus on the interaction with the flavin adenine (B156593) dinucleotide (FAD) cofactor, the catalytic center of MAO enzymes.

The inhibitory action is believed to proceed through a multi-step mechanism initiated by the enzymatic oxidation of the hydrazine derivative. Computational models of related inhibitors like rasagiline (B1678815) and selegiline (B1681611) suggest that the process begins with the abstraction of a hydride anion from the substrate by the N5 atom of the FAD cofactor. acs.orgnih.gov This initial step is typically the rate-limiting step of the inhibition process. acs.org For this compound, a similar hydride abstraction from the nitrogen atom of the hydrazine moiety is a plausible initiating step.

Subsequent steps would involve the formation of a reactive intermediate that covalently binds to the FAD cofactor, leading to the irreversible inhibition of the enzyme. acs.org The exergonicity and activation energy of these steps are crucial in determining the potency of the inhibitor. nih.gov Computational studies on benzylamine (B48309) analogs have shown that the presence of electron-withdrawing or electron-donating groups on the phenyl ring can influence the activation energy of the reaction with the flavin moiety, supporting a polar nucleophilic mechanism. researchgate.netrsc.org

| Parameter | Selegiline | Rasagiline |

| Activation Energy (ΔG‡) | Lower | Higher by 1.2 kcal/mol |

| Reaction Exergonicity (ΔG) | Higher | Lower by 0.8 kcal/mol |

| Binding Affinity (ΔGBIND) | More Favorable | Less Favorable |

This table presents comparative computational data for the MAO-B inhibitors selegiline and rasagiline, offering insights into the potential energetics of this compound's interaction with MAO. The lower activation energy and higher exergonicity for selegiline correlate with its higher in vivo reactivity. nih.govresearchgate.net

Chemical Oxidation

Beyond enzymatic reactions, the chemical oxidation of hydrazine derivatives has also been a subject of computational investigation. Studies on the oxidation of hydrazides and hydrazines suggest that the reaction can proceed via a hydride transfer mechanism. acs.org Computational analysis at the B3LYP/6-311+G** level of theory for the oxidation of 1,2-diphenylhydrazine (B7769752) indicated a facile hydride transfer from a nitrogen atom to the oxidizing agent. acs.org This suggests that the oxidation of this compound would likely initiate at the hydrazine moiety.

Furthermore, computational studies on the oxidation of hydrazine by iodine using density functional theory (DFT) have identified multiple possible reaction pathways, each involving several transition states. scispace.comresearchgate.net These studies provide a framework for understanding the complex mechanisms that can be involved in the oxidation of hydrazine derivatives.

Thermal Decomposition

The thermal decomposition of hydrazine and its alkylated derivatives has been investigated using reactive dynamics simulations with force fields like ReaxFF. nih.gov These studies reveal that the decomposition pathways are sensitive to conditions such as temperature and pressure. nih.gov For monomethylhydrazine, computational studies have identified various decomposition pathways, with the initial steps often involving N-N or C-N bond cleavage. mdpi.com

For this compound, several decomposition pathways can be postulated based on these computational findings. The relative strengths of the C-N, N-N, and C-C bonds would dictate the initial fragmentation pattern. Quantum chemical calculations would be necessary to determine the bond dissociation energies and the activation barriers for these competing pathways.

| Reaction Type | Proposed Mechanism | Key Computational Insights | Analogous Compound |

| MAO Inhibition | Hydride abstraction by FAD cofactor, covalent adduct formation | Calculation of activation energies and binding free energies. acs.orgnih.gov | Selegiline, Rasagiline |

| Chemical Oxidation | Hydride transfer from a nitrogen atom | DFT calculations of transition states and reaction pathways. acs.org | 1,2-Diphenylhydrazine |

| Thermal Decomposition | Initial bond cleavage (N-N, C-N) followed by radical chain reactions | Reactive dynamics simulations to identify major decomposition products and pathways. nih.gov | Monomethylhydrazine |

This table summarizes the plausible reaction mechanisms for this compound based on computational studies of analogous compounds.

Applications As Research Probes and Synthetic Intermediates

Use as Biochemical Probes in Enzymatic Studies